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Abstract
CL-55, now known as Fluorothiazinone (FT), is a first-in-class anti-virulence agent developed

by the N.F. Gamaleya Federal Research Center for Epidemiology and Microbiology in Russia.

[1][2] First reported in 2010, this small molecule compound represents a novel approach to

antibacterial therapy by targeting the Type III Secretion System (T3SS) of Gram-negative

bacteria.[3][4] Unlike traditional antibiotics, Fluorothiazinone does not directly kill bacteria but

instead disarms them by inhibiting the injection of virulence factors into host cells, thereby

reducing pathogenesis and allowing the host immune system to clear the infection.[2] This

unique mechanism of action makes it a promising candidate for combating antibiotic-resistant

infections. This guide provides a comprehensive overview of the discovery, development, and

mechanism of action of Fluorothiazinone, including preclinical and clinical data, and detailed

experimental methodologies.

Discovery and Development History
The development of Fluorothiazinone emerged from a screening program aimed at identifying

inhibitors of the Chlamydia trachomatis T3SS.[3] The initial compound, designated CL-55,

belongs to the 2,4-disubstituted 1,3,4-thiadiazine-5-one class of molecules.[4]
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2010: First developed in Russia.[3]

2018: Launch of a Phase 2/3 clinical trial (NCT03638830) for complicated urinary tract

infections (cUTIs).[5]

January 2023: Completion of the Phase 2/3 clinical trial.[2]

April 2024: Registered and approved by the Ministry of Health of the Russian Federation for

the treatment of bacterial infections.[6]

Mechanism of Action
Fluorothiazinone's primary mechanism of action is the inhibition of the Type III Secretion

System (T3SS), a needle-like apparatus used by many Gram-negative bacteria to inject

effector proteins into host cells.[3][4] These effector proteins manipulate host cell functions to

the bacterium's advantage, facilitating invasion, replication, and evasion of the immune system.

By blocking the T3SS, Fluorothiazinone prevents the delivery of these virulence factors.[3]

Additionally, Fluorothiazinone has been shown to inhibit flagellar motility in Gram-negative

bacteria.[4] The flagellum and the T3SS share structural and functional similarities, and it is

hypothesized that Fluorothiazinone may target a component common to both systems, such as

the ATPase that powers protein export.[5]

Signaling Pathway of T3SS Inhibition
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Caption: Mechanism of action of Fluorothiazinone (CL-55).

Preclinical Data
Fluorothiazinone has demonstrated broad-spectrum anti-virulence activity against a range of

Gram-negative pathogens in preclinical studies.

Table 1: In Vitro and In Vivo Efficacy of Fluorothiazinone
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Pathogen Model Key Findings Reference

Chlamydia

trachomatis
In vitro cell culture

Inhibited intracellular

growth in a T3SS-

dependent manner.

[3]

Salmonella enterica
Murine oral infection

model

Suppressed infection

with both therapeutic

and prophylactic

administration. A dose

of 50 mg/kg for 4 days

led to almost complete

eradication.

[1][7]

Pseudomonas

aeruginosa

Murine pneumonia

model

Reduced mortality and

inflammation.
[2]

Klebsiella

pneumoniae

Murine pneumonia

model

Effective in preventing

model pneumonia

caused by a multi-

resistant clinical

isolate.

[2]

Acinetobacter

baumannii
In vitro biofilm assay

Inhibited biofilm

formation.
[1]

Escherichia coli Murine UTI model

Inhibited virulence

factors involved in the

development of

urinary tract

infections.

[2]

Clinical Development
A pivotal Phase 2/3 clinical trial (NCT03638830) evaluated the efficacy and safety of

Fluorothiazinone in hospitalized adult patients with complicated urinary tract infections (cUTIs)

caused by P. aeruginosa.[5][8]
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Table 2: Phase 2/3 Clinical Trial of Fluorothiazinone for
cUTIs

Parameter
Fluorothiazinone +
Cefepime Group

Placebo + Cefepime Group

Number of Patients 180 177

Dosage

1200 mg/day Fluorothiazinone

+ 2000 mg/day Cefepime for 7

days

Placebo + 2000 mg/day

Cefepime for 7 days

Primary Outcome (Cure at 21

days post-therapy)
75.6% (136/180) 50.8% (90/177)

Infection Recurrence (53 and

83 days post-therapy)

18.9% lower than placebo

group
-

Safety

Favorable safety profile, no

serious unexpected adverse

events.

-

Data from Zigangirova et al., 2024.[5]

Pharmacokinetics
Pharmacokinetic studies have been conducted in both animals and humans, demonstrating

good oral bioavailability and tissue penetration.

Table 3: Pharmacokinetic Parameters of
Fluorothiazinone
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Species Dose Cmax Tmax AUC
Bioavaila
bility

Referenc
e

Rat

50 mg/kg

(oral, solid

dispersion)

- - -

235.4%

(compared

to

crystalline

form)

[9]

Rat

50, 100,

200 mg/kg

(oral)

Dose-

proportiona

l increase

- - - [10]

Human

1800 mg

(single oral

dose)

- - - - [11]

Human

900 mg or

1200 mg

every 12h

- - - - [11]

Human

900 mg

every 12h

for 7 days

Steady-

state

achieved

- - - [11]

Experimental Protocols
Synthesis of Fluorothiazinone
While specific patents outlining the detailed synthesis of Fluorothiazinone are not readily

available in the public domain, the general class of 2,4-disubstituted 1,3,4-thiadiazine-5-ones

can be synthesized through multi-step organic chemistry reactions. A general workflow is

presented below.

Starting Materials
(e.g., substituted hydrazines, thiophosgene derivatives) Step 1: Condensation Reaction Thiadiazine Ring Formation Step 2: Functional Group Interconversion Introduction of Substituents Step 3: Final Modification and Purification Fluorothiazinone (CL-55)

Click to download full resolution via product page
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Caption: General workflow for the synthesis of Fluorothiazinone.

In Vivo Murine Model of Salmonella Infection
This protocol is based on the methods described by Zigangirova et al. (2021).[7]

Animal Model: Female BALB/c mice, 6-8 weeks old.

Bacterial Strain:Salmonella enterica serovar Typhimurium strain.

Infection: Mice are infected orally with a suspension of S. Typhimurium.

Treatment:

Therapeutic: Fluorothiazinone (50 mg/kg) is administered orally for 4 consecutive days,

starting from day 7 post-infection.

Prophylactic: Fluorothiazinone (50 mg/kg) is administered orally for 4 consecutive days

prior to infection.

Outcome Measures:

Bacterial load in the spleen, Peyer's patches, and mesenteric lymph nodes is determined

by plating serial dilutions of tissue homogenates on selective agar.

Survival rates are monitored daily.

Western Blot for T3SS Effector Protein Secretion
This is a general protocol for detecting the secretion of T3SS effector proteins.

Bacterial Culture: Grow the Gram-negative bacteria of interest under T3SS-inducing

conditions (e.g., low calcium media).

Protein Precipitation: Separate the bacterial cells from the culture supernatant by

centrifugation. Precipitate the proteins in the supernatant using trichloroacetic acid (TCA).

SDS-PAGE: Wash the protein pellet with acetone and resuspend in SDS-PAGE sample

buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis
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(SDS-PAGE).

Immunoblotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

Antibody Incubation:

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST).

Incubate the membrane with a primary antibody specific for the T3SS effector protein of

interest.

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate

and imaging system.
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Caption: Experimental workflow for Western blot analysis of T3SS effectors.
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Conclusion
Fluorothiazinone (CL-55) represents a significant advancement in the fight against

antimicrobial resistance. Its novel anti-virulence mechanism, targeting the T3SS and flagellar

motility of Gram-negative bacteria, offers a promising alternative to traditional bactericidal or

bacteriostatic antibiotics. The successful completion of a Phase 2/3 clinical trial and its recent

approval in Russia underscore its potential as a valuable therapeutic option. Further research

and clinical development are warranted to fully elucidate its spectrum of activity and explore its

use in a broader range of infectious diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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